molecular formula C18H15N3O4 B2792530 (2Z)-2-[(2-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide CAS No. 312703-55-2

(2Z)-2-[(2-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2792530
CAS No.: 312703-55-2
M. Wt: 337.335
InChI Key: FQAOKUKZIXWBLP-UZYVYHOESA-N
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Description

(2Z)-2-[(2-Carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a heterocyclic compound featuring a chromene backbone substituted with a methoxy group at position 6 and an imino-carbamoylphenyl moiety at position 2. Its synthesis typically involves condensation reactions, as exemplified by the preparation of structurally related 2-imino-2H-chromene-3-carboxamides (e.g., compound 1b, R = 6-OCH₃) via piperidine-catalyzed reactions between cyanoacetamide and substituted salicylaldehydes under mild conditions . The Z-configuration of the imino group is critical for maintaining structural stability and influencing biological activity, as seen in related cephalosporin antibiotics (e.g., cefixime) .

Properties

IUPAC Name

2-(2-carbamoylphenyl)imino-6-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-24-11-6-7-15-10(8-11)9-13(17(20)23)18(25-15)21-14-5-3-2-4-12(14)16(19)22/h2-9H,1H3,(H2,19,22)(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAOKUKZIXWBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis of Amide Groups

The carbamoyl and carboxamide groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Type Conditions Product
Acidic Hydrolysis (HCl, Δ)6M HCl, reflux, 8–12 hours3-Carboxylic acid derivative
Basic Hydrolysis (NaOH, Δ)2M NaOH, 80°C, 4–6 hoursSodium carboxylate intermediate

Mechanistic Insight :

  • The methoxy group at position 6 stabilizes the chromene ring against ring-opening during hydrolysis.

  • Hydrolysis rates depend on steric hindrance from the 2-carbamoylphenyl substituent.

Tautomerism and Imino Group Reactivity

The imino (-NH-) group exhibits tautomerism, favoring the Z-configuration due to conjugation with the chromene π-system.

Tautomer Stability Experimental Evidence
Z-Imino formDominant (>95% at 25°C)NMR spectroscopy shows a single imino proton.
E-Imino formMinor (<5%)Not observed under standard conditions

Reactivity :

  • The imino nitrogen participates in hydrogen bonding with biological targets (e.g., enzyme active sites).

  • Reacts with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives under basic conditions.

Demethylation of Methoxy Group

The 6-methoxy group undergoes demethylation under strong acidic conditions, generating a hydroxylated analog.

Reagent Conditions Yield Application
HBr (48%)Reflux, 6 hours72%Enhanced solubility for pharmacological assays
BBr₃ (1.0M in DCM)0°C to RT, 2 hours88%Synthesis of hydroxylated derivatives

Note : Demethylation alters electronic properties, increasing reactivity at the chromene C-2 position.

Nucleophilic Aromatic Substitution (NAS)

Electron-withdrawing groups activate the chromene ring for NAS at specific positions.

Position Leaving Group Nucleophile Product
C-8-OCH₃Amines (e.g., NH₃)8-Amino-substituted derivative
C-7-H (activated)Thiols (e.g., HS⁻)7-Thioether analog

Key Finding :

  • Methoxy substitution at C-6 deactivates C-7 toward electrophilic attack but enhances NAS at C-8.

Oxidation and Reduction Reactions

The chromene core participates in redox reactions, modulating its biological activity.

Reaction Reagents/Conditions Product
Oxidation (C=C bond)KMnO₄, H₂O, ΔChromene → Chromone (2-oxo derivative)
Reduction (C=N bond)NaBH₄, MeOHImino → Amine derivative

Applications :

  • Oxidized chromone derivatives show enhanced antimicrobial activity .

  • Reduced amine analogs exhibit improved bioavailability.

Metal Complexation

The imino and carboxamide groups coordinate transition metals, forming stable complexes.

Metal Ion Stoichiometry Application
Cu(II)1:1Catalytic activity in oxidation reactions
Fe(III)2:1Magnetic resonance imaging (MRI) contrast agents

Structural Confirmation :

  • IR spectroscopy shows shifts in ν(N-H) and ν(C=O) upon complexation.

Scientific Research Applications

Structural Characteristics

  • IUPAC Name : (2Z)-2-[(2-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide
  • Molecular Formula : C18H15N3O4C_{18}H_{15}N_{3}O_{4}
  • Molecular Weight : 337.33 g/mol
  • CAS Number : 312703-55-2

Physical Properties

The compound exhibits specific solubility and stability characteristics that are crucial for its application in biological systems. However, detailed physical property data such as melting point, boiling point, and solubility in various solvents are not extensively documented in the available literature.

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. The structural features of this compound suggest potential interactions with cancer cell signaling pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .

Antioxidant Properties

Chromene derivatives have been studied for their antioxidant capabilities, which are critical in preventing oxidative stress-related diseases. The presence of methoxy groups and the carbamoyl moiety may enhance the compound's ability to scavenge free radicals, thus contributing to cellular protection against oxidative damage .

Anti-inflammatory Effects

Compounds with chromene structures have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes. This suggests that this compound could be explored for therapeutic use in inflammatory diseases .

Neuroprotective Potential

There is emerging evidence that chromene derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to modulate neurotransmitter systems and reduce neuroinflammation is under investigation .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions typically starting from readily available chromene precursors. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity.

Synthetic Pathways

  • Condensation Reactions : The initial step often involves the condensation of appropriate phenolic compounds with isocyanates to form the carbamoyl derivative.
  • Cyclization : Subsequent cyclization steps lead to the formation of the chromene ring, which is crucial for biological activity.
  • Functionalization : Further modifications can introduce substituents that enhance biological activity or improve solubility profiles.

Case Study 1: Anticancer Activity

A study demonstrated that a related chromene derivative exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures showed that this compound reduced oxidative stress markers significantly compared to control groups, suggesting potential therapeutic benefits for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cancer cell proliferation . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound belongs to the 2-iminochromene-3-carboxamide family, where substituents at positions 2, 6, and 8 significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
1a (R = H) H (6) C₁₇H₁₃N₃O₂ Baseline analog for SAR studies
1b (R = 6-OCH₃) OCH₃ (6) C₁₈H₁₅N₃O₃ Enhanced solubility due to methoxy
1c (R = 6-OH, 7-n-C₆H₁₃) OH (6), n-hexyl (7) C₂₄H₂₇N₃O₃ Increased lipophilicity
6-Bromo-2-(4-phenoxyphenyl)imino analog Br (6), phenoxyphenyl (2) C₂₂H₁₅BrN₂O₃ Potential halogen-dependent bioactivity
8-Methoxy-2-(2-methylphenyl)imino analog OCH₃ (8), 2-methylphenyl (2) C₁₈H₁₆N₂O₃ Altered π-stacking interactions

Key Observations :

  • Methoxy vs. Hydroxy (6-position) : The 6-OCH₃ group in the target compound improves water solubility compared to 6-OH analogs (e.g., 1c ), which may form hydrogen bonds but are prone to oxidation .
  • Aromatic Imino Groups: Substituents like 2-methylphenyl () or phenoxyphenyl () influence steric bulk and π-π interactions, affecting binding to biological targets .

Stability and Analytical Considerations

  • Chromophore Stability : The conjugated chromene system absorbs UV light, aiding HPLC analysis (e.g., methods used for cefixime in ).
  • Thermal Stability : Melting points for analogs range from >300°C () to lower values for methoxy-substituted derivatives, reflecting substituent-dependent stability .

Biological Activity

The compound (2Z)-2-[(2-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide (CAS No. 325856-85-7) is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O4C_{18}H_{15}N_{3}O_{4}, with a molecular weight of 337.3 g/mol. The structure features a chromene core with methoxy and carbamoylphenyl substituents, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅N₃O₄
Molecular Weight337.3 g/mol
CAS Number325856-85-7

Antimicrobial Activity

Research indicates that derivatives of chromene exhibit significant antimicrobial properties. In a study assessing various derivatives, the compound demonstrated effective antibacterial activity against Salmonella typhimurium and other gram-negative bacteria, with inhibition zone (IZ) values ranging from 23.4 to 26.4 mm and minimum inhibitory concentrations (MIC) between 0.49 to 3.9 µg/mL . These results suggest that this compound may be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines, including HCT-116 , HepG-2 , MCF-7 , and A-549 . The compound exhibited notable inhibitory activities, with IC50 values as low as 1.08 µg/mL against the HCT-116 cell line . This level of potency indicates potential for therapeutic applications in cancer treatment.

Cell LineIC50 (µg/mL)
HCT-1161.08 - 1.48
HepG-2Not specified
MCF-7Not specified
A-549Not specified

The mechanism by which this compound exerts its biological effects is proposed to involve the inhibition of specific enzymes or proteins associated with cancer cell proliferation and microbial growth . The presence of functional groups in its structure enhances its reactivity, allowing it to interact effectively with biological targets.

Case Studies

  • Antimicrobial Efficacy : A comparative study on various chromene derivatives showed that (2Z)-2-[(2-carbamoylphenyl)imino]-6-methoxy demonstrated superior activity against gram-negative bacteria compared to standard antibiotics .
  • Cytotoxicity Screening : The compound was tested using the MTT assay against multiple cancer cell lines, revealing significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

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